molecular formula C10H17NO B1485462 (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol CAS No. 2165739-31-9

(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol

Cat. No. B1485462
CAS RN: 2165739-31-9
M. Wt: 167.25 g/mol
InChI Key: QTHUOSFUYQCHIV-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol, also known as (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol, is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral compound, meaning that it has two different forms, known as enantiomers, which can be distinguished based on their physical and chemical properties. This compound is important for its potential applications in the fields of medicinal chemistry, analytical chemistry, and biochemistry.

Scientific Research Applications

Catalytic Applications

(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol and its derivatives have been explored in the field of catalysis. For instance, a derivative of this compound, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has demonstrated effectiveness as an organocatalyst in asymmetric Michael addition reactions, showcasing good to high yield and excellent enantioselectivities (Cui Yan-fang, 2008).

DNA and RNA Interactions

Research on intercalating nucleic acids (INAs) includes the use of derivatives of (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol. These derivatives, when incorporated into oligodeoxynucleotides (ODN) as a bulge, formed an INA that slightly destabilized the INA-DNA duplex, while strongly destabilizing the INA-RNA duplex, indicating potential applications in genetic research and therapy (V. Filichev & E. Pedersen, 2003).

Supramolecular Structures

The compound has been studied for its role in forming supramolecular structures. For example, derivatives of this compound have been involved in creating molecular columns and hydrophilic tubes through hydrogen bonding, which has implications in understanding nucleic acid structures and functions (Yuan Cheng et al., 2011).

Synthesis and Chemical Reactivity

This compound and its related derivatives have also been a focus in synthetic chemistry. For example, research has shown that pyrrolidines, which include derivatives of (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol, can be synthesized in [3+2] cycloaddition reactions and have applications in medicine and industry (Magdalena Żmigrodzka et al., 2022).

Inhibitory Activity in Biomedical Applications

The compound's derivatives have been evaluated as potential inhibitors of purine nucleoside phosphorylase (PNP), with some derivatives showing nanomolar competitive inhibition. This finding is significant for developing treatments targeting specific cellular processes (D. Rejman et al., 2012).

properties

IUPAC Name

(3S,4R)-4-(3,3-dimethylbut-1-ynyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-10(2,3)5-4-8-6-11-7-9(8)12/h8-9,11-12H,6-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHUOSFUYQCHIV-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C[C@@H]1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 2
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol
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(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol
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(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol
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(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 6
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol

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